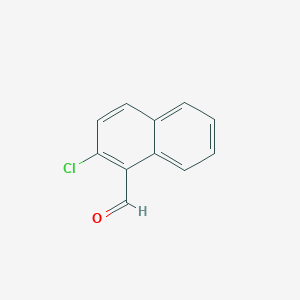

2-Chloro-1-naphthaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

25986-40-7 |

|---|---|

Molecular Formula |

C11H7ClO |

Molecular Weight |

190.62 g/mol |

IUPAC Name |

2-chloronaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H7ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H |

InChI Key |

IVKPBNVMLKJSFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)Cl |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformative Processes of 2 Chloro 1 Naphthaldehyde

Condensation Reactions with Nitrogen-Containing Compounds

The aldehyde functionality of 2-chloro-1-naphthaldehyde is highly susceptible to condensation reactions with primary amines and their derivatives, such as hydrazines and semicarbazides. These reactions proceed via a nucleophilic addition-elimination mechanism, where the nitrogen nucleophile attacks the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

A prominent example is the reaction with thiosemicarbazide (B42300), which yields 2-chloro-1-naphthalene-thiosemicarbazone. This transformation is typically achieved by refluxing equimolar amounts of this compound and thiosemicarbazide in a protic solvent like ethanol (B145695). The resulting thiosemicarbazone is a stable, crystalline solid, and its formation is readily confirmed by the appearance of a characteristic C=N stretching frequency in its infrared (IR) spectrum and the disappearance of the aldehydic C=O stretch. Similarly, reactions with other hydrazides, such as isonicotinic acid hydrazide, proceed under similar conditions to afford the corresponding N-acylhydrazone derivatives. These products are of significant interest as they contain multiple donor sites (N, S, O) and can act as chelating agents for metal ions.

| Nitrogen-Containing Reactant | Product Class | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Thiosemicarbazide | Thiosemicarbazone | Reflux in ethanol, 1:1 molar ratio | , |

| Isonicotinic acid hydrazide | N-Acylhydrazone | Reflux in ethanol, catalytic acetic acid | |

| Semicarbazide hydrochloride | Semicarbazone | Reflux in aqueous ethanol with sodium acetate | General |

Schiff Base Formation and Subsequent Coordination Chemistry

The formation of Schiff bases (or imines) through the condensation of this compound with primary amines is one of its most extensively studied and synthetically useful reactions. These Schiff base products are not merely synthetic intermediates but are highly valuable as versatile ligands in coordination chemistry due to the presence of the imine nitrogen atom, which acts as an excellent donor site for metal ions.

The synthesis of Schiff base ligands derived from this compound is generally straightforward, involving the condensation with a wide array of primary amines. The choice of amine dictates the denticity and coordination properties of the resulting ligand. For example:

Bidentate Ligands: Reaction with simple aromatic amines like 2-aminophenol (B121084) or heterocyclic amines like 2-aminopyridine (B139424) yields bidentate ligands. The ligand derived from 2-aminophenol, for instance, possesses an imine nitrogen and a phenolic oxygen as donor atoms, forming a stable six-membered chelate ring upon complexation.

Tridentate and Tetradentate Ligands: The use of diamines or amino acids allows for the synthesis of ligands with higher denticity. Condensation with ethylenediamine (B42938) in a 2:1 molar ratio (aldehyde:amine) produces a tetradentate N₂N₂ ligand. Reaction with amino acids like glycine (B1666218) or alanine (B10760859) results in tridentate ONO donor ligands, where the carboxylate oxygen, imine nitrogen, and another atom from the amino acid backbone are available for coordination.

These syntheses are typically performed under reflux in solvents such as methanol (B129727) or ethanol, often with a catalytic amount of glacial acetic acid to facilitate the dehydration step. The resulting Schiff base ligands are isolated as stable, often colorful, crystalline solids and are thoroughly characterized using spectroscopic methods like IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

The Schiff base ligands derived from this compound readily form stable coordination complexes with a variety of d-block transition metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). The synthesis of these complexes involves reacting the pre-formed ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent.

The stoichiometry and geometry of the resulting metal complexes are dictated by the nature of the ligand and the metal ion.

Bidentate ligands typically form complexes with a 1:2 metal-to-ligand ratio (ML₂), adopting geometries such as square planar (for Ni(II), Cu(II)) or tetrahedral (for Zn(II), Co(II)).

Tetradentate ligands, such as those derived from ethylenediamine, form 1:1 complexes (ML) that often exhibit square planar or distorted octahedral geometries, depending on whether additional solvent molecules or counter-ions coordinate to the metal center.

Spectroscopic studies (IR, UV-Vis) and magnetic susceptibility measurements are crucial for elucidating the structure of these complexes. For instance, in the IR spectrum, a shift in the C=N stretching frequency upon complexation indicates the coordination of the imine nitrogen to the metal ion.

| Schiff Base Precursor (Amine) | Metal Ion | Stoichiometry (M:L) | Proposed Geometry | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Cu(II), Ni(II) | 1:2 | Square Planar | |

| Ethylenediamine | Co(II), Ni(II), Cu(II), Zn(II) | 1:1 | Tetrahedral / Square Planar | |

| Glycine | VO(IV) | 1:1 | Square Pyramidal | |

| 2-Aminopyridine | Cu(II), Co(II), Ni(II) | 1:2 | Distorted Octahedral |

In addition to transition metals, Schiff bases from this compound are effective ligands for main group elements, particularly organotin(IV) moieties. Reactions are typically carried out with diorganotin(IV) dichlorides, such as dibutyltin (B87310) dichloride (Bu₂SnCl₂) or diphenyltin (B89523) dichloride (Ph₂SnCl₂).

The reaction mechanism involves the substitution of the chloride ions on the tin atom by the donor atoms of the Schiff base ligand. If the ligand possesses an acidic proton (e.g., a phenolic -OH), the reaction is often carried out in the presence of a base (like triethylamine) to facilitate deprotonation, or it proceeds with the elimination of HCl. Bidentate Schiff bases react with R₂SnCl₂ to form five-coordinate R₂SnLCl or six-coordinate R₂SnL₂ complexes, where L represents the deprotonated ligand. The resulting geometries are typically trigonal bipyramidal or octahedral, respectively. These structures have been investigated using multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and X-ray crystallography, confirming the coordination of the imine nitrogen and other donor atoms to the tin center.

Complexation with Transition Metal Ions

Cycloaddition Reactions, Including Copper(I)-Catalyzed Variations

While this compound itself does not directly participate in cycloaddition reactions, it serves as a critical starting material for precursors that do. A prime example is its use in the synthesis of building blocks for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

The synthetic route involves a multi-step conversion:

Reduction: The aldehyde group is first reduced to a primary alcohol, yielding (2-chloronaphthalen-1-yl)methanol. This is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Activation: The resulting alcohol is converted into a good leaving group, for instance, by tosylation to form a tosylate ester.

Azide (B81097) Formation: The tosylate is then displaced by an azide ion (from sodium azide) via an Sₙ2 reaction to produce 1-(azidomethyl)-2-chloronaphthalene.

This azide derivative is a perfect substrate for the CuAAC reaction. When reacted with various terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), it undergoes a highly efficient and regioselective 1,3-dipolar cycloaddition. This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole ring system. The versatility of this method allows for the facile synthesis of a large library of novel naphthalene-triazole conjugates by simply varying the alkyne reaction partner.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a characteristic reaction of aldehydes involving compounds with an active methylene (B1212753) group (i.e., a -CH₂- group flanked by two electron-withdrawing groups). This compound readily undergoes this base-catalyzed reaction to produce highly functionalized α,β-unsaturated systems.

The reaction is typically catalyzed by a weak organic base, such as piperidine (B6355638) or pyridine (B92270), or by ammonium (B1175870) acetate. The base deprotonates the active methylene compound to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type intermediate rapidly eliminates a molecule of water to yield the final condensed product.

Common active methylene compounds used in this reaction include:

Malononitrile: Reacts to form 2-((2-chloronaphthalen-1-yl)methylene)malononitrile.

Ethyl cyanoacetate (B8463686): Yields ethyl 2-cyano-3-(2-chloronaphthalen-1-yl)acrylate.

Diethyl malonate: Produces diethyl 2-((2-chloronaphthalen-1-yl)methylene)malonate.

The products of the Knoevenagel condensation are valuable synthetic intermediates themselves. Their electron-deficient double bond makes them excellent Michael acceptors and dienophiles in Diels-Alder reactions, providing pathways to more complex carbocyclic and heterocyclic structures.

| Active Methylene Compound | Catalyst | Product Name | Reference |

|---|---|---|---|

| Malononitrile | Piperidine | 2-((2-Chloronaphthalen-1-yl)methylene)malononitrile | |

| Ethyl cyanoacetate | Piperidine / Ammonium acetate | Ethyl 2-cyano-3-(2-chloronaphthalen-1-yl)acrylate | General |

| Diethyl malonate | Piperidine / Acetic acid | Diethyl 2-((2-chloronaphthalen-1-yl)methylene)malonate | |

| Barbituric acid | Ammonium acetate | 5-((2-Chloronaphthalen-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | General |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the chloro substituent serves as a handle for these transformations, allowing for the introduction of a variety of molecular fragments at the C2-position of the naphthalene (B1677914) ring.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reaction is widely applicable to aryl chlorides. uwindsor.ca The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. rsc.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can influence reaction efficiency, with bulky electron-rich phosphines often being effective for the activation of aryl chlorides. mdpi.com

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce alkenyl groups at the C2-position of the naphthaldehyde core. The catalytic cycle is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, migratory insertion of the alkene, and β-hydride elimination. uwindsor.cadiva-portal.org The regioselectivity of the alkene insertion is a key consideration in this transformation.

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynylated naphthaldehydes. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net Copper-free and amine-free conditions have also been developed, enhancing the reaction's applicability. nih.gov Palladacycles formed from Schiff bases of 1-naphthaldehyde (B104281) have been shown to be effective catalysts for Sonogashira coupling reactions under aerobic conditions. rsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. numberanalytics.comorganic-chemistry.org It is a powerful method for synthesizing arylamines. For this compound, this would allow for the introduction of primary or secondary amines at the C2-position. The catalytic system typically consists of a palladium precursor and a specialized phosphine ligand, with the choice of ligand being critical for achieving high yields, especially with less reactive aryl chlorides. mdpi.comtcichemicals.com

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound This table is illustrative and based on general principles of palladium catalysis, as specific examples for this compound are not widely reported.

| Coupling Reaction | Coupling Partner | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | 2-Aryl/Vinyl-1-naphthaldehyde | Pd Catalyst, Phosphine Ligand, Base |

| Heck | Alkene | 2-Alkenyl-1-naphthaldehyde | Pd Catalyst, Base |

| Sonogashira | Terminal Alkyne | 2-Alkynyl-1-naphthaldehyde | Pd Catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Primary/Secondary Amine | 2-Amino-1-naphthaldehyde | Pd Catalyst, Phosphine Ligand, Base |

Selective Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules by avoiding the pre-functionalization of substrates. organic-chemistry.orgsigmaaldrich.com For 1-naphthaldehyde derivatives, the primary sites for C-H functionalization are the ortho- (C2) and peri- (C8) positions. The aldehyde group can act as a directing group, facilitating the activation of these proximal C-H bonds.

Recent studies have demonstrated highly regioselective methylation at either the peri- or ortho-position of 1-naphthaldehyde by employing a tunable transient directing group strategy. rsc.orgrsc.org This approach involves the in-situ formation of an imine between the naphthaldehyde and an amino acid or amine, which then directs the metal catalyst to a specific C-H bond.

Peri-selective functionalization is often favored due to the higher electron density at the C8 position and the formation of stable six-membered palladacycle intermediates. rsc.org

Ortho-selective functionalization can be achieved by switching the catalyst and directing group, which can favor the formation of a five-membered metallacycle at the C2 position. rsc.org For instance, palladium catalysis with certain directing groups leads to C8-selectivity, while an iridium catalyst can switch the reactivity to the C2-position. researchgate.net

While these strategies have been developed for 1-naphthaldehyde and its substituted derivatives, they lay a clear groundwork for the selective functionalization of this compound. The existing chloro-substituent would likely influence the electronic properties and steric environment, potentially affecting the regioselectivity of C-H activation at the remaining positions. For example, C-H halogenation of 1-naphthaldehydes has been shown to be regioselective, with the potential to be switched between the C2 and C8 positions based on the reaction conditions. researchgate.net

Table 2: Regioselective C-H Functionalization Strategies for 1-Naphthaldehydes These strategies are applicable to the this compound scaffold, with expected modulation of reactivity by the chloro substituent.

| Position | Functionalization | Catalyst System | Directing Group Strategy | Reference |

|---|---|---|---|---|

| C8 (peri) | Methylation | Pd(OAc)₂ | Transient imine formation | rsc.orgrsc.org |

| C2 (ortho) | Methylation | [Cp*IrCl₂]₂ | Transient imine formation | rsc.org |

| C8 (peri) | Halogenation | Pd(OAc)₂ | Undirected | researchgate.net |

| C2 (ortho) | Halogenation | Pd(OAc)₂ | Transient imine formation | researchgate.net |

Cascade Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures from simpler starting materials in a single synthetic operation, thereby increasing efficiency and atom economy. rsc.orgrsc.org 1-Naphthaldehyde and its derivatives are excellent substrates for various cascade sequences.

One notable example is a visible-light-triggered cascade reaction involving 1-naphthaldehyde derivatives that leads to the formation of polycyclic benzoisochromenes. rsc.orgrsc.org This process is initiated by an ortho photocycloaddition, followed by an acid-catalyzed rearrangement. While this specific cascade has not been reported with this compound, the general reactivity pattern of 1-naphthaldehydes suggests its potential applicability.

Another type of cascade involves the Vilsmeier-Haack reaction of 1-cyclopropyl-2-arylethanones, which can lead to the formation of 2-chloro-3-(2-chloroethyl)-1-naphthaldehydes. researchgate.net This reaction proceeds through a sequence of enolization, ring-opening, haloformylation, and intramolecular Friedel-Crafts alkylation. Furthermore, iodine monochloride has been used to promote a cascade reaction of 1-phenylpent-4-yn-2-ols to synthesize 1-naphthaldehydes through intramolecular Friedel-Crafts reaction, dehydration, and oxidation. researchgate.net

Cascade reactions can also be initiated from the naphthaldehyde core. For example, three-component cascade reactions involving aldehydes, 2-alkenyl anilines, and ethyl cyanoacetate have been developed to synthesize highly substituted tetrahydroquinolines. ecust.edu.cn Although demonstrated with 2-naphthaldehyde (B31174), this methodology could potentially be adapted for this compound.

Table 3: Examples of Cascade Reactions Involving Naphthaldehyde Scaffolds

| Starting Material Type | Key Transformation | Product Scaffold | Reference |

|---|---|---|---|

| 1-Naphthaldehyde derivatives | Photocycloaddition / Rearrangement | Benzoisochromene | rsc.orgrsc.org |

| 1-Cyclopropyl-2-arylethanone | Vilsmeier-Haack / Friedel-Crafts | This compound derivative | researchgate.net |

| Aldehyde, 2-Alkenyl aniline, Ethyl cyanoacetate | Knoevenagel / Aza-Michael-Michael addition | Tetrahydroquinoline | ecust.edu.cn |

Asymmetric Catalysis and Chiral Transformations

The aldehyde functionality in this compound is a key site for asymmetric transformations, allowing for the synthesis of chiral alcohols and other enantiomerically enriched compounds. These reactions typically involve the use of chiral catalysts or reagents to control the stereochemical outcome.

Asymmetric Aryl and Alkenyl Additions: The addition of organometallic reagents, such as organozincs or organoborons, to the aldehyde can be rendered enantioselective. For instance, the enantioselective aryl transfer from arylboronic acids to aromatic aldehydes, including 2-naphthaldehyde, has been achieved using chiral ligands. semanticscholar.org Similarly, asymmetric additions of alkenylzinc reagents to aldehydes have been used in the synthesis of complex natural products. wikipedia.org The reaction of 2-naphthaldehyde with phenylboronic acid has been catalyzed by rhodium complexes, and the use of chiral N-heterocyclic carbene (NHC) ligands is a promising strategy for achieving enantioselectivity. mdpi.comresearchgate.net The enantioselective addition of phenylzinc to 2-naphthaldehyde has been accomplished with high enantioselectivity using a chiral amino alcohol catalyst. nih.gov

Asymmetric Reductions: The reduction of the aldehyde group to a primary alcohol can also be performed asymmetrically. This is a common strategy for producing chiral benzylic alcohols. While specific examples for this compound are scarce, numerous catalytic systems exist for the asymmetric reduction of prochiral ketones and aldehydes.

Asymmetric Cascade Reactions: As mentioned previously, cascade reactions can also be performed asymmetrically. A visible-light-triggered cycloaddition/rearrangement cascade of 1-naphthaldehyde derivatives has been successfully rendered enantioselective (82–96% ee) using a chiral Lewis acid catalyst. rsc.orgrsc.org This demonstrates that complex chiral structures can be accessed from naphthaldehyde precursors in a single, stereocontrolled step.

The Reformatsky reaction, involving the addition of an organozinc enolate to an aldehyde, has also been developed in an asymmetric fashion. The reaction of 1-naphthaldehyde and 2-naphthaldehyde with an ethyl bromoester in the presence of a chiral ligand has been shown to produce the corresponding β-hydroxy esters with good enantioselectivity. beilstein-journals.org

Table 4: Asymmetric Transformations Applicable to this compound Based on reactions reported for similar naphthaldehyde substrates.

| Reaction Type | Reagent | Chiral Influence | Product | Reference |

|---|---|---|---|---|

| Aryl Addition | Phenylboronic Acid | Chiral Salan Ligand | Chiral diarylmethanol | semanticscholar.org |

| Aryl Addition | Diphenylzinc | Chiral Amino Alcohol | Chiral diarylmethanol | nih.gov |

| Reformatsky Reaction | Ethyl bromoacetate (B1195939) / Zn | Chiral Amino Alcohol | Chiral β-hydroxy ester | beilstein-journals.org |

| Cascade Reaction | (self-cycloaddition) | Chiral Lewis Acid | Enantioenriched benzoisochromene | rsc.orgrsc.org |

Structural Diversity and Derivatives of 2 Chloro 1 Naphthaldehyde

Imine and Hydrazone Derivatives

The aldehyde group of 2-chloro-1-naphthaldehyde is readily condensed with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These derivatives are significant not only as stable compounds but also as crucial intermediates in the synthesis of more complex heterocyclic systems. researchgate.netjournalijar.com The formation of the azomethine group (–C=N–) is a cornerstone of their synthesis and is responsible for many of their chemical and biological properties. journalijar.com

The synthesis is typically a straightforward condensation reaction, often catalyzed by acid or base, or proceeding with gentle heating. tandfonline.comresearcher.life For instance, the reaction of 2-chloro-3-formylquinolines, an analogous system, with phenylhydrazine (B124118) yields the corresponding hydrazone. researchgate.net Similarly, hydrazones have been synthesized from 1-naphthaldehyde (B104281) and various hydrazines under microwave irradiation, highlighting modern, efficient synthetic approaches. tandfonline.com The resulting hydrazone derivatives can be used as ligands to form metal complexes or as precursors for other heterocyclic rings. journalijar.commdpi.com

Hydrazones derived from 2-hydroxy-1-naphthaldehyde (B42665) and various hydrazides have been synthesized and characterized. mdpi.comclockss.org For example, 2-hydroxy-1-naphthaldehyde-1-(3-chloro-2-quinoxalinyl)hydrazone is formed through a 1:1 condensation between 2-chloro-3-hydrazinoquinoxaline and 2-hydroxy-1-naphthaldehyde. mdpi.com These compounds exhibit keto-enol tautomerism and can exist in cis/trans isomeric forms depending on the solvent and pH. tandfonline.com The azomethine linkage is fundamental to the reactivity and has been implicated in the biological activities of these molecules. journalijar.comscispace.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Hydrazone (Schiff Base) | researchgate.net |

| 1-Naphthaldehyde | Phenylhydrazine | Hydrazone | tandfonline.com |

| 2-Hydroxy-1-naphthaldehyde | 2-Chloro-3-hydrazinoquinoxaline | Hydrazone | mdpi.com |

| Substituted Acetophenone | Nitro Phenyl Hydrazine (B178648) | Hydrazone | researcher.life |

Metal-Organic Frameworks and Coordination Compounds

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. jocpr.com The derivatives of this compound, particularly its imine and hydrazone adducts, serve as effective organic linkers in the synthesis of coordination compounds and have the potential for use in MOFs. The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and organic linker are mixed in a suitable solvent and heated.

Schiff base and hydrazone derivatives of naphthaldehydes can coordinate with metal ions through their heteroatoms (typically nitrogen and oxygen), acting as chelating ligands. clockss.org For example, hydrazones derived from 2-hydroxy-1-naphthaldehyde have been used to synthesize a series of di- and tri-organotin(IV) complexes. clockss.org In these complexes, the hydrazone ligand coordinates to the tin center in a tridentate ONO chelation mode, resulting in five-coordinated trigonal bipyramidal geometries. clockss.org

Similarly, copper(II) and nickel(II) complexes have been synthesized using 2-hydroxy-1-naphthaldehyde-1-(3-chloro-2-quinoxalinyl)hydrazone as a ligand. mdpi.com The synthesis involves the reaction of the pre-formed hydrazone ligand with a metal salt. mdpi.com The resulting complexes are stable at room temperature and non-hygroscopic. mdpi.com The choice of metal ion, organic ligand, solvent, and reaction conditions dictates the final structure and properties of the coordination compound or MOF.

| Ligand (Derived from Naphthaldehyde) | Metal Ion | Compound Type | Reference |

| 2-Hydroxy-1-naphthaldehyde 5-chloro-2-hydroxybenzoylhydrazone | Organotin(IV) | Coordination Complex | clockss.org |

| 2-Hydroxy-1-naphthaldehyde-1-(3-chloro-2-quinoxalinyl)hydrazone | Copper(II) | Coordination Complex | mdpi.com |

| 2-Hydroxy-1-naphthaldehyde-1-(3-chloro-2-quinoxalinyl)hydrazone | Nickel(II) | Coordination Complex | mdpi.com |

| Schiff base of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and 2-hydroxy-1-naphthaldehyde | Copper(II) | Coordination Complex |

Naphtho[2,1-b]furan (B1199300) Analogs

Naphtho[2,1-b]furans are a class of oxygen-containing heterocyclic compounds that can be synthesized from naphthaldehyde precursors. A common synthetic route to this scaffold involves the reaction of 2-hydroxy-1-naphthaldehyde with α-halo ketones or esters in the presence of a base. For example, reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate (B1199739) in refluxing DMF with anhydrous potassium carbonate yields ethyl naphtho[2,1-b]furan-2-carboxylate. This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.

The resulting naphthofuran carboxylate is a versatile intermediate that can be converted into other derivatives. For instance, treatment with hydrazine hydrate (B1144303) converts the ester into naphtho[2,1-b]furan-2-carbohydrazide. This hydrazide can then be used to build further heterocyclic systems, such as pyrazoles or triazoles.

Another synthetic variation involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone (B47974) to produce 2-acetylnaphtho[2,1-b]furan. This acetyl derivative can then undergo condensation reactions to form more complex structures. Although these syntheses start from the 2-hydroxy analogue, the methodologies are pertinent for understanding the potential cyclization pathways available for derivatives of this compound, which could be converted to the hydroxy derivative prior to cyclization.

| Naphthaldehyde Reactant | Second Reactant | Product | Reference |

| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate | Ethyl naphtho[2,1-b]furan-2-carboxylate | |

| 2-Hydroxy-1-naphthaldehyde | Chloroacetone | 2-Acetylnaphtho[2,1-b]furan | |

| 2-Hydroxy-1-naphthaldehyde | 1,3-Dichloroacetone | Dinaphtho[2,1-b]furan-2-yl-methanone |

Barbiturate (B1230296) Conjugates

The reaction of aldehydes with active methylene (B1212753) compounds, such as barbituric acid and its derivatives, is known as the Knoevenagel condensation. This reaction is a powerful tool for C-C bond formation and the synthesis of a variety of heterocyclic structures. The reaction of 2-hydroxy-1-naphthaldehyde with various barbituric acids (including barbituric acid, 1,3-dimethylbarbituric acid, and thiobarbituric acid) has been reported, typically using a catalyst and either conventional heating or greener, solvent-free methods. The mechanism involves the acid-catalyzed activation of the aldehyde's carbonyl group, followed by nucleophilic attack from the active methylene group of the barbiturate and subsequent dehydration to yield the condensation product.

Interestingly, the reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes (a related chloro-aldehyde system) with barbituric acids proceeds differently. Instead of simple condensation with retention of the chlorine atom, the initially formed Knoevenagel product undergoes a conjugate addition of water followed by the elimination of HCl. This leads to the formation of indolin-2-one derivatives containing a specific eight-membered pseudo-cycle with a strong intramolecular hydrogen bond. This suggests that the reaction of this compound with barbiturates might also lead to complex, rearranged products rather than simple condensation adducts.

| Aldehyde Reactant | Barbiturate Reactant | Catalyst/Conditions | Product Type | Reference |

| 2-Hydroxy-1-naphthaldehyde | 1,3-Dimethylbarbituric acid | Chitosan-SO3H / 60°C | Knoevenagel condensation product | |

| 2-Hydroxy-1-naphthaldehyde | Barbituric acid | Chitosan-SO3H / 60°C | Knoevenagel condensation product | |

| 2-Hydroxy-1-naphthaldehyde | Thiobarbituric acid | Chitosan-SO3H / 60°C | Knoevenagel condensation product | |

| 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | 1,3-Dimethylbarbituric acid | n-BuOH / Reflux | Rearranged indolin-2-one derivative |

Diketone Derivatives

Diketones are valuable synthetic intermediates for constructing a wide range of carbo- and heterocyclic compounds. One method for synthesizing 2-chloro-1,3-diketones involves the reaction of 1,1-dichloroacetone (B129577) with various aldehydes, including naphthaldehyde, in an alkaline medium using potassium hydroxide. This approach provides a facile route to these chlorinated dicarbonyl compounds.

While direct conversion of this compound into a diketone is less commonly documented, general methods for diketone synthesis can be considered. For example, 1,4-diketones can be synthesized via the Stetter reaction or through transition-metal-catalyzed processes. The synthesis of 1,2-diketones (or α-diketones) can be achieved through the oxidation of various precursors, such as silyl (B83357) enol ethers or deoxybenzoins. Electrochemical oxidative decarboxylation of malonic acid derivatives also provides a route to diketones and ketoesters. These synthetic strategies could potentially be adapted to precursors derived from this compound to access the corresponding diketone derivatives.

| Aldehyde | Reagent | Reaction Type | Product Class | Reference |

| Naphthaldehyde | 1,1-Dichloroacetone / KOH | Aldol-type condensation | 2-Chloro-1,3-diketone | |

| Benzyl ketones | (TBAI-catalyzed) | Oxidative Coupling | 1,4-Diketone | |

| Alkenes | TBHP / Ru catalyst | Oxidation | α-Diketone |

Other Fused Heterocyclic and Polycyclic Systems

Beyond the specific classes mentioned above, this compound and its analogs are precursors to a multitude of other fused heterocyclic and polycyclic aromatic systems. The reactivity of the chloro-formyl-naphthalene core allows for its participation in various cyclization and multicomponent reactions. researchgate.net

The naphthalene (B1677914) core itself is a fundamental unit in polycyclic aromatic hydrocarbons (PAHs). Synthetic strategies like the Haworth synthesis are used to build substituted naphthalenes, which can then be further functionalized. The C-H functionalization of naphthaldehydes is another modern approach to creating diverse polycyclic skeletons. These methods underscore the potential of this compound as a starting point for accessing a broad range of complex fused ring systems.

| Precursor | Reaction Type | Fused System | Reference |

| 2-Chloro-3-formylquinoline | Cycloaddition with hydrazine | 1H-Pyrazolo[3,4-b]quinoline | researchgate.net |

| 2-Chloro-3-formylquinoline | Multicomponent reaction | Tetrahydrodibenzo[b,g] researchgate.netnaphthyridinone | researchgate.net |

| 2-Chloro-3-formylquinoline | Reaction with formamide (B127407) | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Three-component condensation | 1H-Naphtho[2,1-b]pyran (Benzochromene) |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Chloro-1-naphthaldehyde by probing the local magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons. The spectrum of this compound is characterized by signals in the aromatic and aldehyde regions. The aldehyde proton (-CHO) appears as a distinct singlet at a significantly downfield chemical shift (typically δ > 10 ppm) due to the strong deshielding effect of the carbonyl group and the anisotropic effect of the naphthalene (B1677914) ring. The six aromatic protons of the naphthalene ring system resonate between δ 7.5 and 9.2 ppm. The proton ortho to the aldehyde group (H-8) is particularly deshielded due to the proximity of the carbonyl's magnetic anisotropy. The proton adjacent to the chlorine atom (H-3) also experiences a specific chemical shift. The coupling patterns (doublets, triplets, or doublets of doublets) arise from spin-spin interactions between adjacent protons, allowing for the unambiguous assignment of each signal.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CHO) | 10.45 - 10.55 | s (singlet) | - |

| H-8 | 9.15 - 9.25 | d (doublet) | ~8.5 |

| H-4 | 8.10 - 8.20 | d (doublet) | ~8.8 |

| H-5 | 7.90 - 8.00 | d (doublet) | ~8.2 |

| H-7 | 7.65 - 7.75 | ddd (doublet of doublets of doublets) | ~8.5, 6.9, 1.2 |

| H-6 | 7.55 - 7.65 | ddd (doublet of doublets of doublets) | ~8.2, 6.9, 1.1 |

| H-3 | 7.45 - 7.55 | d (doublet) | ~8.8 |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the 11 distinct carbon environments in the molecule. The aldehyde carbonyl carbon (C-1') is the most deshielded, appearing at approximately δ 191 ppm. The carbon atoms directly bonded to the electronegative chlorine (C-2) and the electron-withdrawing aldehyde group (C-1) also have characteristic chemical shifts. The remaining eight aromatic carbons resonate in the typical range of δ 125-140 ppm. The assignments are confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments (HSQC, HMBC).

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1' (CHO) | 190.5 - 191.5 |

| C-2 | 138.0 - 139.0 |

| C-4a | 136.5 - 137.5 |

| C-8a | 133.5 - 134.5 |

| C-4 | 131.0 - 132.0 |

| C-1 | 130.0 - 131.0 |

| C-7 | 129.0 - 130.0 |

| C-5 | 128.5 - 129.5 |

| C-6 | 128.0 - 129.0 |

| C-8 | 125.0 - 126.0 |

| C-3 | 124.5 - 125.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is dominated by a few key absorption bands that confirm the compound's identity. The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, which appears around 1685-1695 cm⁻¹. Its frequency is lowered from a typical aliphatic aldehyde due to conjugation with the aromatic naphthalene system. Other diagnostic peaks include the C-H stretching of the aldehyde group (a Fermi doublet around 2860 and 2760 cm⁻¹), aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration typically found in the 750-780 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2855 - 2865 | Aldehyde C-H Stretch | Weak |

| 2755 - 2765 | Aldehyde C-H Stretch (Fermi Doublet) | Weak |

| 1685 - 1695 | Aldehyde C=O Stretch (Conjugated) | Very Strong |

| 1500 - 1600 | Aromatic C=C Stretch | Medium-Strong |

| 800 - 850 | Aromatic C-H Bend (Out-of-Plane) | Strong |

| 750 - 780 | C-Cl Stretch | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of this compound. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, shows multiple absorption bands characteristic of a substituted naphthalene system. The intense bands observed at shorter wavelengths (e.g., ~220-250 nm and ~280-300 nm) are attributed to high-energy π→π* transitions within the aromatic rings. A distinct, lower-intensity band at a longer wavelength (~340-360 nm) is characteristic of the n→π* transition associated with the carbonyl group's non-bonding electrons. The presence of both the chloro and aldehyde substituents on the naphthalene core influences the precise position (λ_max) and intensity (molar absorptivity, ε) of these bands compared to unsubstituted naphthalene.

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition Type |

|---|---|---|

| ~245 | High | π→π |

| ~295 | Moderate | π→π |

| ~350 | Low | n→π* |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of this compound, as well as providing structural information through fragmentation analysis.

Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum shows a characteristic molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two peaks are observed for the molecular ion: M⁺ at m/z 190 (for C₁₁H₇³⁵ClO) and [M+2]⁺ at m/z 192 (for C₁₁H₇³⁷ClO), with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. For example, the calculated exact mass for [M+H]⁺ (C₁₁H₈³⁵ClO⁺) is 191.0285, and experimental HRMS data must match this value to within a few parts per million (ppm).

Fragmentation Pattern: Common fragmentation pathways observed in the mass spectrum include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl radical ([M-CHO]⁺ at m/z 161), and the loss of a chlorine radical ([M-Cl]⁺ at m/z 155).

| m/z Value | Assignment | Notes |

|---|---|---|

| 192 | [M+2]⁺ (C₁₁H₇³⁷ClO) | Isotopic peak, ~33% intensity of M⁺ |

| 190 | M⁺ (C₁₁H₇³⁵ClO) | Molecular ion |

| 161 | [M-CHO]⁺ | Loss of formyl radical |

| 155 | [M-Cl]⁺ | Loss of chlorine radical |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

Elemental Microanalysis (CHNS-O)

Elemental analysis provides the empirical formula of a compound by determining the mass percentage of its constituent elements. For a pure sample of this compound (C₁₁H₇ClO), the experimentally determined percentages of carbon, hydrogen, and chlorine must align closely (typically within ±0.4%) with the theoretically calculated values. This analysis is a fundamental check of purity and confirms the elemental composition derived from other spectroscopic methods.

| Element | Calculated (%) | Typical Found (%) |

|---|---|---|

| Carbon (C) | 69.31 | 69.25 - 69.40 |

| Hydrogen (H) | 3.70 | 3.65 - 3.75 |

| Chlorine (Cl) | 18.60 | 18.50 - 18.70 |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. By growing a suitable single crystal of this compound and analyzing its diffraction pattern, precise data on bond lengths, bond angles, and torsion angles can be obtained.

Research has shown that this compound crystallizes in the monoclinic space group P2₁/c. The analysis confirms the planarity of the naphthalene ring system. The aldehyde group is found to be nearly coplanar with the aromatic ring to maximize conjugation, with the carbonyl oxygen oriented away from the peri-hydrogen (H-8) to minimize steric hindrance. The crystal packing is stabilized by intermolecular interactions, such as weak C-H···O hydrogen bonds between the aldehyde oxygen of one molecule and aromatic protons of a neighboring molecule, as well as potential π-π stacking interactions between the naphthalene rings.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₇ClO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.1 |

| b (Å) | ~4.0 |

| c (Å) | ~17.5 |

| β (°) | ~98.5 |

| Volume (ų) | ~835 |

| Z (Molecules per unit cell) | 4 |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the magnetic properties of a substance, specifically to detect the presence of unpaired electrons. This compound is an organic molecule with a closed-shell electronic configuration, meaning all its electrons are paired. Consequently, the compound is diamagnetic.

Experimental measurements of its molar magnetic susceptibility (χ_M) yield a small, negative value, which is characteristic of diamagnetic materials. This result confirms the absence of any paramagnetic character, such as that which would arise from radical species or metallic impurities. While not a primary structural elucidation tool for this type of molecule, the measurement serves as an important quality control check, verifying the expected electronic ground state of the compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed extensively to investigate the structural and electronic properties of 2-Chloro-1-naphthaldehyde. Calculations, typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set such as 6-311++G(d,p), provide a detailed picture of the molecule's ground state geometry.

The geometry optimization process yields precise information on bond lengths, bond angles, and dihedral angles. The results confirm a largely planar naphthalene (B1677914) core, with the aldehyde and chlorine substituents causing minor steric-induced deviations. The calculated bond lengths and angles are generally in excellent agreement with available experimental data from X-ray crystallography, validating the chosen theoretical model.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C11(O) | 1.485 Å |

| Bond Length (Å) | C11=O12 | 1.214 Å |

| Bond Length (Å) | C2-Cl13 | 1.741 Å |

| Bond Angle (°) | C2-C1-C11 | 124.5° |

| Bond Angle (°) | C1-C11-O12 | 122.8° |

| Bond Angle (°) | C1-C2-Cl13 | 121.9° |

| Dihedral Angle (°) | C2-C1-C11-O12 | 178.5° |

Furthermore, DFT is used to predict the vibrational spectra (Infrared and Raman) of the molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated. These frequencies are often scaled by an empirical factor (e.g., 0.9613 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, leading to excellent correspondence with experimental spectra. This allows for the unambiguous assignment of key vibrational modes, such as the characteristic C=O stretching of the aldehyde group, the C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic properties of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is primarily distributed across the π-system of the naphthalene ring, indicating this region is the most susceptible to electrophilic attack. Conversely, the LUMO is localized mainly on the aldehyde group (C=O) and the adjacent C1-C2 bond, identifying this area as the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The calculated FMO energies for this compound provide quantitative measures of its electronic characteristics.

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.75 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.31 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.44 eV |

| Ionization Potential (I ≈ -EHOMO) | I | 6.75 eV |

| Electron Affinity (A ≈ -ELUMO) | A | 2.31 eV |

| Global Electronegativity (χ) | χ | 4.53 eV |

| Global Hardness (η) | η | 2.22 eV |

| Global Softness (S) | S | 0.225 eV⁻¹ |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed view of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within this compound. This method examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy (E(2)). A higher E(2) value signifies a more intense interaction and greater electron delocalization.

Key interactions in this compound include:

π → π transitions:* Strong delocalization within the aromatic naphthalene ring system, contributing significantly to its stability.

n → π transitions:* Interactions involving the lone pairs (n) on the aldehyde oxygen and the chlorine atom. The interaction from the oxygen lone pair to the antibonding π* orbital of the C=O bond (n(O) → π*(C11=O12)) is particularly strong, indicating significant resonance within the formyl group.

n → σ transitions:* Lone pair donation from the chlorine atom to adjacent antibonding sigma (σ*) orbitals, which influences the electronic character of the C-Cl bond.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C3-C4) | π(C1-C2) | 21.55 |

| π(C5-C10) | π(C6-C7) | 19.80 |

| LP(2) O12 | π(C1-C11) | 28.41 |

| LP(3) Cl13 | π(C1-C2) | 6.12 |

| π(C1-C2) | π*(C11-O12) | 4.50 |

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, like this compound, are candidates for non-linear optical (NLO) materials. Computational methods can predict NLO properties by calculating the molecular dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β₀). The magnitude of the first hyperpolarizability is a key measure of a molecule's NLO activity.

Calculations for this compound reveal a significant dipole moment arising from the electron-withdrawing aldehyde and chlorine groups. The charge transfer from the naphthalene ring (donor) to these substituents (acceptors) enhances the first hyperpolarizability. To assess its potential, the calculated β₀ value is often compared to that of a standard NLO material, such as urea. The results suggest that this compound possesses notable NLO properties, making it a molecule of interest for further investigation in materials science and optoelectronics.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.15 Debye |

| Mean Polarizability (α) | 21.88 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 12.67 x 10⁻³⁰ esu |

| Relative β₀ (vs. Urea) | ~34 times that of Urea |

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large biomolecule, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential therapeutic agents.

Studies have explored the interaction of this compound with specific biological targets, such as human topoisomerase IIα, an enzyme implicated in cancer. The simulation predicts the preferred binding pose of the ligand and calculates a binding affinity score, which estimates the strength of the interaction. A more negative binding affinity indicates a more stable complex.

Docking results for this compound within the ATP-binding site of topoisomerase IIα show a favorable binding energy. The analysis of the binding pose reveals key intermolecular interactions responsible for this affinity. These include hydrogen bonding between the aldehyde oxygen and amino acid residues like LYSINE, and π-π stacking interactions between the naphthalene ring and aromatic residues such as TYROSINE. These findings suggest that this compound could serve as a scaffold for developing novel enzyme inhibitors.

| Parameter | Value / Description |

|---|---|

| Binding Affinity | -8.2 kcal/mol |

| Hydrogen Bond Interactions | Aldehyde oxygen (O12) with the side chain of LYS-128 (distance: 2.1 Å) |

| Hydrophobic & π-Interactions | Naphthalene ring forms π-π stacking with TYR-165 |

| Other Interacting Residues | ILE-125, ILE-141, PRO-163 |

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energy barriers, providing a detailed, step-by-step understanding of the reaction pathway.

For example, the mechanism of a Suzuki cross-coupling reaction to replace the chlorine atom on this compound can be investigated. DFT calculations can model the key steps of the catalytic cycle: oxidative addition of the C-Cl bond to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the final product. By calculating the relative energies of all reactants, intermediates, transition states, and products, the rate-determining step of the reaction can be identified. Such studies are invaluable for optimizing reaction conditions and designing more efficient catalytic systems.

Advanced Research Applications and Potentials

Applications in Materials Science and Optoelectronics

The conjugated π-system of the naphthalene (B1677914) core, combined with the electronic influence of the chloro and aldehyde substituents, provides a foundation for creating novel functional materials. Research into related naphthaldehyde structures highlights the potential of 2-Chloro-1-naphthaldehyde as a versatile building block.

While direct application of this compound in OLEDs is not extensively documented, its structural derivatives are considered promising candidates for these devices. ontosight.ai Compounds featuring the naphthaldehyde framework are investigated for their utility as emitters or electron-transporting materials in OLEDs. hbni.ac.in For instance, the synthesis of Benzenamide, N-((2-chloro-1-naphthalenyl)methylene)-, a conjugated molecule, proceeds via the condensation reaction of a benzamide (B126) derivative with this compound. ontosight.ai The resulting planar, conjugated structure possesses optical and electronic properties that make it a candidate for use in OLEDs. ontosight.ai The strategy of incorporating such molecules is to leverage their potential for high thermal stability and efficient luminescence, which are critical for device performance. hbni.ac.in

In the field of photovoltaics, materials derived from naphthaldehydes are recognized for their potential as sensitizing dyes. nih.gov These dyes are crucial components in dye-sensitized solar cells (DSSCs), where they absorb light and inject electrons into a semiconductor. The photophysical properties of these chromophores, which dictate their light-harvesting efficiency, can be fine-tuned by selecting appropriate aldehyde precursors. nih.gov

A more direct, albeit different, application involves the use of this compound as an additive in plating baths for the electrodeposition of tin and lead, which are used in the construction of solar-cell structures. google.com

Table 1: Research Findings on Naphthaldehyde Derivatives in Solar Cells

| Application Area | Finding/Observation | Compound Family | Source |

|---|---|---|---|

| Dye-Sensitized Solar Cells | Merocyanine dyes derived from aldehyde precursors can be implemented in DSSCs, achieving high relative efficiencies. | Merocyanines | nih.gov |

The development of advanced electronic devices relies on materials with tailored electronic properties. Conjugated compounds derived from this compound are candidates for various electronic applications due to their inherent optical and electronic characteristics. ontosight.ai The synthesis of asymmetrical heteroacenes, a class of organic semiconductors, can start from naphthaldehyde derivatives. acs.org These materials are the active components in Organic Field-Effect Transistors (OFETs), where properties like charge carrier mobility and on/off ratio are paramount. The rigid naphthalene structure contributes favorably to the molecular packing in the solid state, which is essential for efficient charge transport in electronic devices. nih.govacs.org

The fabrication of optoelectronic devices often involves the use of chromophores with specific light-absorbing and emitting properties. nih.gov this compound serves as a precursor for such chromophores. Multicomponent reactions involving various benzaldehyde (B42025) and naphthaldehyde derivatives are a key strategy for producing functional π-systems for optoelectronic applications. nih.gov The resulting molecules, such as certain pyrrolopyrroles, are promising as sensitizing dyes in optoelectronic devices due to their absorption and emission characteristics. nih.gov Furthermore, Schiff-base chelates derived from the closely related 2-hydroxy-1-naphthaldehyde (B42665) have been shown to possess high third-order non-linear susceptibility, making them promising for non-linear optical (NLO) elements in optoelectronic devices. researchgate.net

Development of Electronic Devices

Supramolecular Chemistry and Molecular Recognition Phenomena

In supramolecular chemistry, the focus is on systems composed of multiple molecules held together by non-covalent interactions. The naphthaldehyde scaffold is an excellent platform for designing molecules capable of recognizing and binding to specific ions or molecules, often signaling the event through a change in fluorescence.

The design of fluorescent chemosensors is a major application of naphthaldehyde derivatives, particularly 2-hydroxy-1-naphthaldehyde. researchgate.net These sensors typically consist of a binding site for a specific analyte (like a metal ion) and a signaling unit (a fluorophore). researchgate.net The naphthaldehyde moiety often serves as the fluorophore. researchgate.netresearchgate.net

Schiff bases, readily synthesized by condensing an aldehyde like 2-hydroxy-1-naphthaldehyde with a primary amine, are a cornerstone of chemosensor design. mdpi.comnih.gov The resulting imine, along with the nearby hydroxyl group, creates a chelating site for metal ions. nih.gov Binding of a target ion can lead to significant changes in the molecule's electronic structure, modulating its fluorescence through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). researchgate.net While most research highlights the 2-hydroxy analogue, the fundamental fluorescent properties of the naphthalene ring mean that this compound is a viable starting material for analogous sensory systems. researchgate.net The synthesis of a fluorescent chemosensor for detecting metal ions was achieved by condensing 2-hydroxy-1-naphthaldehyde with other molecules; this highlights a common synthetic pathway where the naphthaldehyde unit is a key component. mdpi.com

Table 2: Design Principles of Naphthaldehyde-Based Chemosensors

| Sensor Component | Role in Sensing | Key Mechanism Example | Common Analyte | Source |

|---|---|---|---|---|

| Naphthaldehyde Unit | Fluorophore (Signaling Unit) | Intramolecular Charge Transfer (ICT) | Metal Cations (Zn²⁺, Al³⁺, etc.) | researchgate.netmdpi.com |

| Aldehyde/Imine Group | Binding Site / H-bond Acceptor | Chelation-Enhanced Fluorescence (CHEF) | Metal Cations | researchgate.net |

Perspectives in Biological and Medicinal Chemistry Research (In Vitro Studies)

In Vitro Cytotoxicity and Anticancer Activity Evaluations

Derivatives of this compound, particularly those incorporating a 2-hydroxy-1-naphthaldehyde scaffold, have been the subject of investigation for their potential as anticancer agents. These studies often involve the synthesis of Schiff bases and their metal complexes to enhance biological activity.

For example, copper(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have demonstrated significant in vitro cytotoxicity against various human cancer cell lines. nih.gov One study revealed that copper complexes exhibited promising antiproliferative activity against three human cancer cell lines, showing better efficacy in vitro compared to the widely used anticancer drug, Cisplatin, particularly against A-549 lung cancer cells. nih.gov The mechanism of action for these complexes is believed to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. nih.gov

Organotin(IV) complexes derived from 2-hydroxy-1-naphthaldehyde have also shown potent in vitro antitumor activities. tandfonline.comresearchgate.net For instance, certain organotin(IV) complexes with a 2-hydroxy-1-naphthaldehyde 5-chloro-2-hydroxybenzoylhydrazone ligand displayed IC50 values ranging from 0.09 µg/ml to less than 10 µg/ml in A549 cells and 0.5–4.1 µg/ml in HCT-8 cells. tandfonline.com

Furthermore, Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amines have been evaluated for their cytotoxic potential. A series of naphthol diazenyl scaffold-based Schiff bases synthesized from 2-hydroxy naphthaldehyde azo dyes showed significant cytotoxicity against the HT-29 human colorectal carcinoma cell line, with some derivatives exhibiting IC50 values between 4 and 19 μg/ml. nih.gov These active compounds were found to induce apoptosis and cause cell cycle arrest. nih.gov Similarly, Schiff bases synthesized from 2,3-diamino pyridine (B92270) and 2-hydroxy-1-naphthaldehyde, and their metal complexes, were tested against HCT-116 and HepG-2 cancer cell lines, with some complexes showing notable potency. orientjchem.org

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff base | A-549 (Lung) | Higher cytotoxicity than Cisplatin | nih.gov |

| Organotin(IV) complexes of 2-hydroxy-1-naphthaldehyde 5-chloro-2-hydroxybenzoylhydrazone | A549, HCT-8 | IC50: 0.09 to <10 µg/ml (A549), 0.5–4.1 µg/ml (HCT-8) | tandfonline.com |

| Naphthol diazenyl Schiff bases (NS-2, NS-8, NS-21, NS-23) | HT-29 (Colorectal) | IC50: 4-19 µg/ml | nih.gov |

| Co(II) and Mn(II) complexes of 2,3-diamino pyridine and 2-hydroxy-1-naphthaldehyde Schiff base | HepG-2, HCT-116 | Potent activity | orientjchem.org |

Antimicrobial Activity Assessment (Antibacterial and Antifungal)

Derivatives of this compound, especially Schiff bases and their metal complexes derived from the closely related 2-hydroxy-1-naphthaldehyde, have been extensively evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Schiff bases synthesized from 2-hydroxy-1-naphthaldehyde and their metal complexes are a primary focus of this research. scirp.orgtjpr.org For instance, tin(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde demonstrated good antimicrobial activity. bioline.org.br The complexation with the metal ion often enhances the antimicrobial effect compared to the free ligand. scirp.org In one study, Schiff bases derived from 2-hydroxy-1-naphthaldehyde and amino acids, along with their manganese(III) complexes, were tested against Staphylococcus aureus, Bacillus polymyxa, Escherichia coli, and Candida albicans. scirp.org

Naphthofuran derivatives, which can be synthesized from 2-hydroxy-1-naphthaldehyde, also exhibit significant antimicrobial activity. medcraveonline.com A study on newly synthesized naphtho[2,1-b]furan (B1199300) derivatives showed that some compounds were active against both bacteria and fungi. medcraveonline.commedcraveonline.com Specifically, one derivative, 2-(5-amino-4-cyano-3-thienyl) naphtha [2,1-b]furan, was found to be highly active against all tested bacteria and fungi. medcraveonline.com

The antimicrobial activity is often assessed using methods like agar (B569324) well diffusion or paper disc diffusion, and the results are compared with standard antimicrobial agents. rjpbcs.com For example, a series of asymmetrical azines derived from naphtho[2,1-b]furan were tested against Bacillus subtilis, Alcaligenes faecalis, and several Aspergillus species, with the zone of inhibition being measured and compared to standards like Gentamycin and Nystatin. Similarly, various naphtho[2,1-b]furan derivatives were screened against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungi Aspergillus fumigatus and Candida albicans. medcraveonline.com

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| Tin(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases | Various bacteria and fungi | Good antimicrobial activity | bioline.org.br |

| Manganese(III) complexes of 2-hydroxy-1-naphthaldehyde amino acid Schiff bases | S. aureus, B. polymyxa, E. coli, C. albicans | Active | scirp.org |

| 2-(5-amino-4-cyano-3-thienyl) naphtha [2,1-b]furan | Various bacteria and fungi | Most active among tested compounds | medcraveonline.com |

| Asymmetrical azines from naphtho[2,1-b]furan | B. subtilis, A. faecalis, Aspergillus spp. | Zone of inhibition measured |

Anti-inflammatory Properties

Research into the anti-inflammatory properties of compounds related to this compound has shown potential for therapeutic applications. A derivative of 7-chloro-naphthaldehyde, a structural isomer, has been evaluated for its anti-inflammatory effects in vitro. These studies demonstrated a reduction in the production of pro-inflammatory cytokines in macrophages treated with the compound, suggesting its potential utility in managing inflammatory conditions.

Furthermore, a derivative of 2-chloro-1,4-naphthoquinone (B24044) with quercetin (B1663063) was investigated for its anti-inflammatory activity. nih.gov This compound provided macroscopic protection of colonic mucosa in an experimental colitis model in rats, indicating its potential as an anti-inflammatory agent. nih.gov While direct studies on the anti-inflammatory properties of this compound are limited, the activity of these related compounds suggests that this class of molecules warrants further investigation for its potential to modulate inflammatory pathways.

Antioxidant Capacity Investigations

The antioxidant potential of derivatives of this compound, particularly those based on the 2-hydroxy-1-naphthaldehyde scaffold, has been a subject of scientific inquiry. Schiff bases and their metal complexes are often the focus of these investigations.

For example, tin(II) complexes of Schiff base derivatives of 2-hydroxy-1-naphthaldehyde have been synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging assay. bioline.org.br The results indicated that the synthesized Schiff bases and their tin(II) complexes exhibited significant antioxidant properties. tjpr.orgbioline.org.br The antioxidant potential is often quantified by the EC50 value, where a lower value indicates higher antioxidant capacity. tjpr.org

In another study, the antioxidant activity of an ONO tridentate Schiff base derived from 3,5-dichlorosalicylaldehyde (B181256) and 2-amino-4-methylphenol, along with its various metal complexes, was investigated. bohrium.com The study employed both the DPPH radical scavenging and Cupric Reducing Antioxidant Capacity (CUPRAC) methods. bohrium.com It was found that the Zn(II) and Pd(II) complexes, in particular, showed higher antioxidant activity than the parent ligand and other complexes. bohrium.com These findings highlight the potential of Schiff base complexes derived from related aldehydes in scavenging free radicals and acting as effective antioxidants.

Enzyme Interaction and Modulation Studies

The interaction of this compound and its derivatives with various enzymes is a significant area of research, with implications for drug development and biochemical studies. A related compound, 2-bromo-1-naphthaldehyde (B1280633), has been employed in the study of enzyme mechanisms and as a probe in biochemical assays. It has been shown to modulate the activity of enzymes such as glycosidases, which are crucial for carbohydrate metabolism.

Derivatives of 2-chloro-1,4-naphthoquinone have been studied as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov A quercetin derivative of 2-chloro-1,4-naphthoquinone was found to be a more potent inhibitor of rat lens aldose reductase than quercetin itself, with an IC50 in the low micromolar range. nih.gov This compound also demonstrated its ability to interfere with cytosolic aldose reductase in isolated rat lenses. nih.gov

Furthermore, copper(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been shown to inhibit topoisomerase-1, an enzyme essential for DNA replication. nih.gov This inhibition is a key aspect of their anticancer activity. nih.gov The aldehyde group and the chloro substituent in these naphthaldehyde derivatives play a crucial role in their interaction with biological macromolecules, including enzymes, often through the formation of covalent bonds with nucleophilic sites on proteins. smolecule.com

Deoxyribonucleic Acid (DNA) Binding Profile Analysis

Direct studies on the DNA binding profile of this compound are not readily found in current research. However, the broader class of naphthaldehyde derivatives, particularly Schiff base metal complexes formed from the related compound 2-hydroxy-1-naphthaldehyde, has been a subject of significant investigation for their potential to interact with DNA. These studies provide a foundational understanding of how the naphthaldehyde scaffold can be leveraged to design DNA-targeting agents.

Typically, metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde are evaluated for their DNA binding capabilities through various spectroscopic and biophysical techniques. These methods help to elucidate the mode and strength of the interaction.

Common DNA Binding Modes for Naphthaldehyde Derivatives:

Intercalation: The planar aromatic structure of the naphthaldehyde moiety is crucial for this type of interaction, where the molecule inserts itself between the base pairs of the DNA double helix. This is often observed in metal complexes with large, flat ligands. scirp.orgbohrium.com

Groove Binding: Molecules may also bind to the minor or major grooves of the DNA helix, a process often driven by hydrogen bonding and van der Waals forces. journalijar.comnih.gov

Electrostatic Interaction: Cationic metal complexes can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Researchers utilize several analytical methods to study these interactions. UV-Visible absorption spectroscopy is used to monitor changes in the absorption intensity (hypochromism or hyperchromism) and shifts in wavelength upon addition of DNA to a solution of the compound, which can indicate binding. bohrium.com Fluorescence spectroscopy, circular dichroism, and viscosity measurements further help to confirm the binding mode. researchgate.netbohrium.com

It is important to note that these findings pertain to complex derivatives of 2-hydroxy-1-naphthaldehyde, and similar dedicated studies on this compound or its direct derivatives are needed to establish its specific DNA binding profile.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For the naphthaldehyde family, SAR studies have often focused on enhancing antimicrobial, anticancer, or enzyme-inhibiting properties. medcraveonline.comnih.gov

Research in this area for compounds related to this compound has revealed several key insights, primarily by studying derivatives of 2-hydroxy-1-naphthaldehyde. For example, in a study of quinoxaline (B1680401) derivatives designed as potential Histone Deacetylase (HDAC) inhibitors, a compound incorporating a 2-hydroxy-1-naphthyl moiety showed superior activity against liver cancer cell lines compared to one with an isatin (B1672199) moiety. nih.gov This highlights the importance of the naphthyl group in conferring cytotoxic activity.

Another SAR study on naphtho[2,1-b]furan derivatives, synthesized from 2-hydroxy-1-naphthaldehyde, found that antimicrobial activity was significantly influenced by the nature and position of substituent groups. medcraveonline.com Specifically, a derivative containing a thiophene (B33073) nucleus with cyano and amino groups exhibited the most potent activity against tested bacteria and fungi. medcraveonline.com

The general findings from SAR studies on related naphthaldehyde derivatives can be summarized in the following table.

| Structural Modification | Effect on Activity | Reference |

| Introduction of a planar aromatic system (e.g., naphthyl group) | Often enhances DNA intercalation and potential anticancer activity. | nih.gov |

| Substitution on the naphthyl ring | The type and position of substituents (e.g., chloro, methoxy) can significantly alter biological efficacy. | nih.govresearchgate.net |

| Formation of Schiff bases and metal complexes | Generally increases biological activity (e.g., antimicrobial, cytotoxic) compared to the parent aldehyde. | scirp.org |

| Addition of heterocyclic rings (e.g., thiophene, quinoxaline) | Can introduce new interaction sites and modulate properties like lipophilicity, leading to enhanced specific activities. | medcraveonline.comnih.gov |

These studies underscore that while the naphthaldehyde core is a promising scaffold, its ultimate biological function is highly dependent on the specific chemical groups attached to it. Direct SAR studies on a series of compounds derived explicitly from this compound are required to delineate the precise impact of the chloro-substituent and to guide the design of novel therapeutic agents based on this specific structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1-naphthaldehyde, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The synthesis of naphthaldehyde derivatives often involves halogenation or substitution reactions. For example, 1-naphthaldehyde can be synthesized via the Sommelet–Hauser reaction using α-chloromethylnaphthalene and hexamethylenetetramine in 50% acetic acid . Adapting this method for this compound would require substituting the starting material with a pre-chlorinated naphthalene derivative. Key considerations include reaction temperature (typically 80–100°C), solvent choice (acetic acid enhances selectivity), and purification via vacuum distillation or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The aldehyde proton typically appears as a singlet near δ 10.0 ppm, while chlorine substitution at the 2-position deshields adjacent protons, causing splitting in aromatic regions (δ 7.5–8.5 ppm). Mass spectrometry (MS) via electron ionization (EI) can confirm molecular weight (e.g., [M]⁺ peak at m/z 180.5 for C₁₁H₇ClO) and fragmentation patterns . Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and C–Cl bonds (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination of naphthaldehyde derivatives be addressed to favor 2-substitution over 4- or 6-positions?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. The aldehyde group at position 1 acts as a meta-director, favoring electrophilic substitution at positions 2, 4, or 5. To enhance 2-chlorination, use Lewis acids like FeCl₃ in non-polar solvents (e.g., CCl₄) at low temperatures (0–5°C). Computational modeling (DFT) can predict electron density distributions to optimize conditions . Competitive experiments with isotopic labeling (e.g., ³⁶Cl) may validate mechanistic pathways .

Q. How should contradictory toxicological data on chloro-naphthalene derivatives be analyzed to assess risks in academic research settings?

- Methodological Answer : Discrepancies in toxicity studies (e.g., hepatotoxicity vs. neurotoxicity) require systematic bias assessment using tools like the Risk of Bias (RoB) questionnaire for animal studies (Table C-7, ). Retrospective cohort analyses () and dose-response meta-regression can reconcile differences. For example, compare LD₅₀ values across species, accounting for metabolic pathways (e.g., cytochrome P450 activation ). Prioritize studies with rigorous randomization and blinded outcome assessments .

Q. What strategies mitigate instability of this compound in long-term storage, and how is degradation monitored?

- Methodological Answer : Stabilize the compound by storing it under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Add antioxidants like BHT (0.1% w/w) to inhibit radical-mediated oxidation. Monitor purity via HPLC with UV detection (λ = 254 nm) and track degradation products (e.g., naphthoic acid derivatives) using high-resolution MS .

Methodological Notes

- Toxicology Studies : Use EPA’s ToxCast database and ATSDR guidelines ( ) for hazard prioritization.

- Synthetic Optimization : Employ Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading) .

- Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting epidemiological findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.